[1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol
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Overview
Description
[1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, and an oxolane (tetrahydrofuran) ring, which contributes to its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimizing the click chemistry reaction for large-scale synthesis. This includes using efficient catalysts, controlling reaction temperatures, and ensuring high purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for synthesizing more complex molecules. Its triazole ring is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s stability and reactivity make it useful in bioconjugation techniques, where it is used to link biomolecules such as proteins and nucleic acids. This is crucial for developing diagnostic tools and therapeutic agents.
Medicine: In medicine, this compound is explored for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: Industrially, the compound is used in the synthesis of polymers and materials with specific properties. Its versatility allows for the creation of materials with enhanced stability, solubility, and reactivity.
Mechanism of Action
The mechanism by which [1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, which can inhibit or activate enzymatic activity. Additionally, the compound can disrupt cellular processes by interacting with nucleic acids and proteins, leading to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
- [1-(tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl]methanamine
- [1-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methanol
Comparison: Compared to similar compounds, [1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol stands out due to its unique combination of the oxolane and triazole rings. This combination enhances its solubility and reactivity, making it more versatile in various applications. Additionally, the specific positioning of the hydroxyl group in this compound allows for unique interactions with biological targets, which can be advantageous in drug development and bioconjugation.
Properties
IUPAC Name |
[1-(oxolan-3-yl)triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c11-4-6-3-10(9-8-6)7-1-2-12-5-7/h3,7,11H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIDMSIFHROXNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(N=N2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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